molecular formula C17H22F4N2O2 B13183012 Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B13183012
M. Wt: 362.36 g/mol
InChI Key: INWRFRNRBLUBNC-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at position 1, an amino group at position 3, and a 4-fluoro-3-(trifluoromethyl)phenyl substituent at position 4 of the piperidine ring. The compound’s structure is characterized by:

  • Synthetic utility: The Boc group serves as a temporary protective group for the piperidine nitrogen, enabling further functionalization in multi-step syntheses .

Properties

Molecular Formula

C17H22F4N2O2

Molecular Weight

362.36 g/mol

IUPAC Name

tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H22F4N2O2/c1-16(2,3)25-15(24)23-7-6-11(14(22)9-23)10-4-5-13(18)12(8-10)17(19,20)21/h4-5,8,11,14H,6-7,9,22H2,1-3H3

InChI Key

INWRFRNRBLUBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Reductive Amination

Key Steps :

  • Piperidine Ring Formation :
    • A tert-butyl-protected piperidine scaffold is synthesized via reductive amination of a ketone precursor. For example, tert-butyl 4-oxopiperidine-1-carboxylate is reacted with an amine source (e.g., ammonium acetate) under hydrogenation conditions (H₂/Pd-C) to yield the piperidine core.
  • Aryl Group Introduction :
    • The 4-fluoro-3-(trifluoromethyl)phenyl moiety is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. A Grignard reagent, such as [4-fluoro-3-(trifluoromethyl)phenyl]magnesium bromide, is often employed for this step.
  • Amino Group Protection/Deprotection :
    • The amine at position 3 is protected using tert-butoxycarbonyl (BOC) anhydride. Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane.

Example Protocol (adapted from):

Step 1: Piperidine formation  
4-Oxopiperidine-1-carboxylate + NH₄OAc → tert-butyl 3-aminopiperidine-1-carboxylate (H₂/Pd-C, EtOH, 60°C, 12h)  

Step 2: Aryl introduction  
tert-butyl 3-aminopiperidine-1-carboxylate + [4-fluoro-3-(trifluoromethyl)phenyl]MgBr →  
tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (THF, −78°C to RT, 4h)  

Yield: 62–68%  
Purity: >95% (HPLC)  

Nitration-Reduction-Coupling Strategy

Methodology (from):

  • Nitration :
    • A tert-butylbenzene derivative is nitrated using fuming HNO₃/H₂SO₄ to introduce nitro groups.
  • Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.
  • Coupling :
    • The amine intermediate is coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using EDC/HOBt as coupling agents.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Nitration HNO₃/H₂SO₄, 0°C → RT, 3h 75
Reduction H₂ (1 atm)/Pd-C, EtOH, 6h 82
Coupling EDC/HOBt, DCM, RT, 12h 58

Protection-Deprotection Approach

Procedure (from):

  • BOC Protection :
    • The primary amine of 3-aminopiperidine is protected with di-tert-butyl dicarbonate (BOC₂O) in THF.
  • Functionalization :
    • The protected piperidine undergoes electrophilic substitution or cross-coupling to introduce the fluorinated aryl group.
  • Final Deprotection :
    • TFA in dichloromethane removes the BOC group, yielding the free amine.

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.58–7.46 (m, Ar-H), 4.12 (br s, NH₂), 3.81–3.45 (m, piperidine-H), 1.41 (s, tert-butyl).
  • IR : 1693 cm⁻¹ (C=O, BOC), 1334 cm⁻¹ (C-F).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Reductive Amination High regioselectivity Requires high-pressure H₂ 62–68
Nitration-Coupling Scalable for industrial use Multi-step, lower overall yield 55–75
BOC Protection Mild conditions, easy purification Sensitive to acidic conditions 70–82

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ammonia or amines for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Fluorine Position and Number
  • tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a): Differs by having two fluorine atoms at positions 3 and 4 of the phenyl ring. ESI-MS: m/z = 313 [M + H]+ .
  • tert-Butyl (3S,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (10c): Features a single fluorine at position 4 of the phenyl ring. Simpler structure with lower molecular weight (MW = 295 g/mol) and reduced lipophilicity .
b) Trifluoromethyl Position
  • tert-Butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate: The trifluoromethyl group is at position 2 instead of 3 on the phenyl ring. Altered steric hindrance and electronic effects may impact interactions with biological targets .

Functional Group Modifications on the Piperidine Ring

a) Amino vs. Hydroxy Groups
  • tert-Butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate: Replaces the amino group at position 3 with a hydroxyl group.
b) Additional Substituents
  • tert-Butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (11ab): Contains a benzo[d][1,3]dioxole-5-yloxymethyl group at position 3. Yield: 50% over two steps, lower than simpler analogs due to multi-step synthesis .

Stereochemical Variations

  • cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate :
    • Demonstrates the impact of stereochemistry on physical properties. The cis-configuration (3R,4S) results in distinct NMR profiles and hydrogen-bonding networks compared to trans isomers .

Structural Characterization

  • NMR Shifts :
    • Target compound : Expected aromatic protons (e.g., δ 7.5–7.8 ppm for fluorine/CF3-substituted phenyl) and tert-butyl singlet (δ 1.49 ppm) .
    • tert-Butyl 4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine-1-carboxylate : Distinct imidazole proton shifts (δ 6.5–7.5 ppm) and MW = 413.42 .

Commercial Availability and Challenges

  • The target compound is listed as discontinued by suppliers (e.g., CymitQuimica), whereas analogs like 1082949-99-2 (tert-butyl 4-((2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-oxoethyl)carbamoyl)piperidine-1-carboxylate) remain available .

Biological Activity

Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. It features a piperidine ring and several functional groups, including a tert-butyl group, an amino group, and a trifluoromethyl-substituted phenyl moiety. This unique configuration lends itself to various applications in medicinal chemistry, particularly in drug development.

  • Molecular Formula : C16H20F4N2O2
  • Molecular Weight : Approximately 358.34 g/mol
  • Structural Features :
    • Piperidine ring
    • Tert-butyl group
    • Amino group
    • Trifluoromethyl-substituted phenyl moiety

The biological activity of this compound can be attributed to its functional groups. The amino group can engage in nucleophilic substitutions, while the carboxylate can participate in esterification or amidation reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, which significantly influences the compound's reactivity within biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including neuroprotective effects, antidepressant properties, and modulation of serotonin receptors. The trifluoromethyl substitution is particularly noted for improving drug potency and metabolic stability compared to non-fluorinated analogs .

Comparative Analysis of Similar Compounds

A comparative analysis highlights how variations in substituents can lead to significant differences in biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Tert-butyl 3-amino-4-hydroxy-piperidine-1-carboxylateHydroxy group instead of trifluoromethylPotential neuroprotective effectsHydroxyl substituent alters solubility
Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylateDifferent trifluoromethyl positionAntidepressant propertiesPositioning affects receptor binding
Tert-butyl 3-amino-4-[3-fluoro-2-(trifluoromethyl)phenyl]piperidine-1-carboxylateFluoro group at different siteModulates serotonin receptorsFluorine positioning influences pharmacodynamics

These comparisons underscore the importance of structural modifications in influencing the biological profile of related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neuroprotective Effects : Research on similar piperidine derivatives suggests potential neuroprotective properties, particularly against neurodegenerative diseases. These compounds may enhance neuronal survival through modulation of neurotransmitter systems.
  • Antidepressant Properties : Compounds with similar trifluoromethyl substitutions have shown promise as antidepressants by influencing serotonin receptor activity. For instance, a study demonstrated that the inclusion of a trifluoromethyl group significantly increased the potency for inhibiting serotonin uptake compared to non-fluorinated versions .
  • Metabolic Stability : Studies have indicated that incorporating trifluoromethyl groups can enhance metabolic stability in drug candidates, thereby prolonging their efficacy in therapeutic applications. For example, modifications leading to increased lipophilicity were correlated with improved pharmacokinetic profiles .

Q & A

Q. Tables

Key Physical Properties Value Reference
Molecular Weight375.3 g/mol
Boiling PointNot determined (decomposes)
Solubility (25°C)DMSO: >50 mg/mL
Common Impurities Detection Method
De-Boc byproductLC-MS (m/z 275.1)
Unreacted phenyl precursor¹H NMR (δ 7.8–8.2 ppm)

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